Home > Products > Screening Compounds P46212 > Beta-Amyloid (14-21)
Beta-Amyloid (14-21) -

Beta-Amyloid (14-21)

Catalog Number: EVT-247368
CAS Number:
Molecular Formula:
Molecular Weight: 989.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Beta-Amyloid (14-21) is classified as an amyloidogenic peptide, which means it has the propensity to form insoluble fibrils. It originates from the cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. This peptide is part of a larger family of amyloid beta peptides, which include variants such as Aβ40 and Aβ42, with Aβ42 being particularly notorious for its aggregation properties and association with Alzheimer's disease pathology .

Synthesis Analysis

Methods and Technical Details

The synthesis of Beta-Amyloid (14-21) typically involves solid-phase peptide synthesis (SPPS), a well-established method for producing peptides. The process begins with the attachment of the first amino acid to a solid support resin, followed by sequential addition of protected amino acids using coupling reagents.

Key steps in synthesizing Beta-Amyloid (14-21) include:

  1. Coupling: Each amino acid is activated and coupled to the growing peptide chain. For example, Fmoc (9-fluorenylmethoxycarbonyl) chemistry is commonly used, where Fmoc groups are removed to allow coupling.
  2. Cleavage: Once synthesis is complete, the peptide is cleaved from the resin using trifluoroacetic acid or other cleavage reagents.
  3. Purification: The crude peptide product undergoes purification through reverse-phase high-performance liquid chromatography (RP-HPLC), where it is separated based on hydrophobicity.
  4. Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the synthesized peptide .
Molecular Structure Analysis

Structure and Data

Beta-Amyloid (14-21) comprises a sequence of hydrophobic amino acids that contribute to its propensity for aggregation. The molecular formula for this fragment is C27_{27}H37_{37}N5_5, with a molecular weight of approximately 495.2846 g/mol.

The structural analysis reveals that this peptide adopts a beta-sheet conformation, which is critical for its aggregation behavior. The presence of hydrophobic residues facilitates intermolecular interactions that lead to fibril formation .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving Beta-Amyloid (14-21) include:

  1. Aggregation: Under physiological conditions, Beta-Amyloid (14-21) can self-assemble into oligomers and fibrils through hydrophobic interactions and hydrogen bonding.
  2. Inhibition Studies: Research has shown that certain compounds can inhibit the aggregation process by disrupting these interactions, which may have therapeutic implications for Alzheimer's disease .

These reactions are often studied using techniques such as thioflavin T assays to quantify fibril formation and circular dichroism spectroscopy to analyze secondary structure changes during aggregation.

Mechanism of Action

Process and Data

The mechanism by which Beta-Amyloid (14-21) contributes to neurotoxicity involves several steps:

  1. Oligomer Formation: Initially, monomeric forms of Beta-Amyloid (14-21) aggregate into soluble oligomers.
  2. Fibril Formation: These oligomers can further aggregate into insoluble fibrils, leading to plaque formation in neuronal tissue.
  3. Neurotoxicity: The accumulation of these fibrils disrupts cellular homeostasis, leading to neuronal death through mechanisms such as oxidative stress and inflammation.

Data from various studies indicate that targeting these aggregation processes may provide avenues for therapeutic intervention in Alzheimer's disease .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Beta-Amyloid (14-21) exhibits several notable physical and chemical properties:

  • Solubility: This peptide is generally hydrophobic, which affects its solubility in aqueous environments.
  • Stability: It shows stability under certain conditions but can aggregate rapidly under physiological pH and temperature.
  • Spectroscopic Properties: Characterization techniques such as circular dichroism spectroscopy reveal significant changes in secondary structure upon aggregation.

Relevant data indicate that modifications to this peptide's structure can significantly alter its aggregation propensity and neurotoxic effects .

Applications

Scientific Uses

Beta-Amyloid (14-21) has several important applications in scientific research:

  1. Alzheimer's Disease Research: It serves as a model system for studying amyloid aggregation mechanisms and developing potential inhibitors.
  2. Drug Development: Compounds designed to inhibit Beta-Amyloid aggregation are being investigated as potential therapeutic agents for Alzheimer's disease.
  3. Biomarker Studies: This peptide fragment may also be explored as a biomarker for early detection of Alzheimer's pathology in clinical settings .
Molecular Origins and Proteolytic Context

Proteolytic Processing of Amyloid Precursor Protein (APP) and Beta-Amyloid Generation

Amyloid precursor protein (APP) is a type I transmembrane glycoprotein constitutively expressed in neurons, with isoforms APP695, APP751, and APP770 arising from alternative splicing. The amyloidogenic pathway generates beta-amyloid (Aβ) peptides through sequential proteolysis by β- and γ-secretases. β-secretase (BACE1) first cleaves APP within the extracellular domain, shedding soluble APPβ (sAPPβ) and leaving a 99-amino-acid membrane-bound C-terminal fragment (C99). γ-secretase then processes C99 within its transmembrane domain (TMD), releasing Aβ peptides of varying lengths (e.g., Aβ40, Aβ42) and the APP intracellular domain (AICD) [1] [3] [10]. The Aβ(14-21) fragment (HQKLVFFA) is an internal segment common to all major Aβ isoforms, liberated post-translationally through secondary proteolytic events or as part of fibril fragmentation [4].

Role of β- and γ-Secretases in Aβ(14-21) Fragment Release

γ-secretase is a multi-subunit aspartyl protease complex (presenilin, nicastrin, Aph-1, Pen-2) that cleaves C99 via a stepwise tripeptide trimming mechanism. Initial ε-cleavage produces Aβ48 or Aβ49, followed by successive cleavage every 3–4 residues (e.g., Aβ49→Aβ46→Aβ43→Aβ40). The Aβ(14-21) sequence spans residues within the hydrophobic core of all Aβ variants, meaning its exposure depends on γ-secretase’s carboxypeptidase-like activity. Crucially, γ-secretase contains three substrate-binding pockets (S1', S2', S3') that stabilize APP fragments during cleavage. Mutations in presenilin (e.g., PSEN1 FAD variants) alter the efficiency of these cleavages, indirectly influencing Aβ(14-21) accessibility by shifting Aβ production toward longer isoforms (Aβ42) with higher aggregation propensity [2] [10].

Table 1: γ-Secretase Cleavage Sites in APP Processing

Cleavage TypeProduct GeneratedSubsequent Trimming Steps
ε-cleavageAβ48/Aβ49Initiates processing lines
ζ-cleavageAβ45/Aβ46Intermediate trimming step
γ-cleavageAβ38/Aβ40/Aβ42Final Aβ products

Sequence-Specific Cleavage Dynamics in APP Processing Pathways

The Aβ(14-21) sequence (H14-HQKLVFFA-A21) resides in the mid-region of Aβ, overlapping partially with the TMD boundary (position 28–42). Residues V18-F20 form a hydrophobic cluster critical for Aβ aggregation. Proteolytic accessibility to this region is governed by:

  • Transmembrane Topography: Charged residue substitutions at positions 40–46 disrupt membrane insertion, confirming the TMD boundary ends near residue 46/47. This positions Aβ(14-21) extracellularly, facilitating solvent exposure upon γ-secretase cleavage [7].
  • γ-Secretase Processivity: The enzyme cleaves APP in 3-residue increments due to its tripeptide-binding pockets. The sequence LVF (residues 17–19) aligns with the S1'–S3' pockets during catalysis, influencing cleavage efficiency. Familial Alzheimer’s disease (FAD) mutations in APP (e.g., KM670/671NL) increase β-secretase efficiency, elevating C99 production and subsequent γ-secretase processing that indirectly amplifies Aβ(14-21)-containing fragments [2] [10].
  • Oxidative Stress: Brain ischemia upregulates BACE1 and γ-secretase expression, accelerating APP processing and Aβ generation. This increases the pool of full-length Aβ, from which Aβ(14-21) fragments may be derived through matrix metalloproteinases or other exopeptidases [6].

Table 2: Structural and Functional Properties of Aβ(14-21)

PropertyCharacteristicsSignificance
Amino Acid SequenceH-Q-K-L-V-F-F-ACore hydrophobic aggregation motif (LVFF)
Secondary Structureβ-strand or random coil (solution); β-sheet (aggregates)Fibrillization core in full-length Aβ
Post-Translational ModificationsNone directly at (14-21)Stability allows consistent detection in assays

Table 3: Pathogenic Mutations Influencing Aβ(14-21) Exposure

Mutation (Gene)Effect on APP ProcessingImpact on Aβ(14-21) Context
KM670/671NL (APP)↑ BACE1 cleavage → ↑ C99 productionIndirectly ↑ full-length Aβ containing (14-21)
PSEN1 M146VAlters γ-secretase processivity → ↑ Aβ42/Aβ40 ratio↑ Aggregation-prone Aβ isoforms embedding (14-21)
APP E693G (Osaka)Promotes oligomerization near residue 22Alters solvent exposure of (14-21) region

Properties

Product Name

Beta-Amyloid (14-21)

Molecular Weight

989.2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.